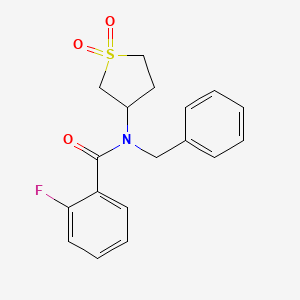
4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyph enyl)-3-pyrrolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure combining a pyrrolinone core with furan, morpholine, and phenyl groups, which may contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolinone ring.
Introduction of the Furylcarbonyl Group: This can be achieved through a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.
Attachment of the Morpholinylpropyl Group: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Addition of the Prop-2-enyloxyphenyl Group: This can be done through etherification reactions using appropriate phenol and alkyl halide derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furylcarbonyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, potentially using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nitric acid, halogens, often in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro, halogen, or other substituent groups on the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of multiple functional groups suggests it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism by which 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the hydroxy, carbonyl, and morpholine groups suggests it could form hydrogen bonds or engage in other non-covalent interactions with its molecular targets.
相似化合物的比较
Similar Compounds
4-(2-Furylcarbonyl)-3-hydroxy-1-(3-piperidin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one: Similar structure but with a piperidine ring instead of morpholine.
4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-methoxyphenyl)-3-pyrrolin-2-one: Similar structure but with a methoxy group instead of prop-2-enyloxy.
Uniqueness
The unique combination of functional groups in 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one provides it with distinct chemical reactivity and potential biological activity. The presence of the morpholine ring, in particular, may confer specific pharmacological properties not seen in similar compounds.
This detailed overview should provide a comprehensive understanding of 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one, covering its synthesis, reactions, applications, and unique features
属性
分子式 |
C25H28N2O6 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H28N2O6/c1-2-13-32-19-7-3-6-18(17-19)22-21(23(28)20-8-4-14-33-20)24(29)25(30)27(22)10-5-9-26-11-15-31-16-12-26/h2-4,6-8,14,17,22,29H,1,5,9-13,15-16H2 |
InChI 键 |
BTYPRNRSOPQKGD-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135449.png)
![1-[(2E)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-phenylthiourea](/img/structure/B12135452.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135468.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135470.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12135472.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135478.png)
![N-(2,3-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12135485.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide](/img/structure/B12135493.png)
![3-{[(2-Chloro-6-fluorophenyl)methylidene]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B12135494.png)
![1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B12135498.png)


